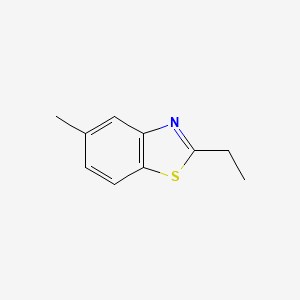
2-Ethyl-5-methyl-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-5-methyl-1,3-benzothiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, with ethyl and methyl groups attached at the second and fifth positions, respectively. Benzothiazoles are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methyl-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method is the reaction of 2-aminothiophenol with 2-ethyl-5-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the benzothiazole ring.
Industrial Production Methods: Industrial production of benzothiazoles often employs similar synthetic routes but on a larger scale. The use of catalysts such as iodine or samarium triflate can enhance the efficiency and yield of the reaction. Additionally, microwave-assisted synthesis and green chemistry approaches, such as using water as a solvent, are gaining popularity for their environmental benefits .
化学反应分析
Types of Reactions: 2-Ethyl-5-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiazoles depending on the electrophile used
科学研究应用
2-Ethyl-5-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Benzothiazole derivatives are investigated for their potential as anticancer agents, enzyme inhibitors, and neuroprotective agents.
Industry: It is used in the production of dyes, rubber accelerators, and as a corrosion inhibitor
作用机制
The biological activity of 2-Ethyl-5-methyl-1,3-benzothiazole is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cell membranes, and interfere with DNA replication. The exact mechanism of action depends on the specific application and target organism .
相似化合物的比较
- 2-Methylbenzothiazole
- 2-Ethylbenzothiazole
- 5-Methylbenzothiazole
Comparison: 2-Ethyl-5-methyl-1,3-benzothiazole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and potency in various applications .
生物活性
2-Ethyl-5-methyl-1,3-benzothiazole is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article delves into its biological properties, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C10H11NS |
| Molecular Weight | 177.27 g/mol |
| IUPAC Name | This compound |
| InChI Key | OQQOKAMXIGXUBC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC2=C(S1)C=CC(=C2)C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It exhibits the following mechanisms:
- Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, disrupting metabolic pathways.
- Membrane Disruption: It may interfere with cell membrane integrity, leading to cell death.
- DNA Interaction: The compound can affect DNA replication processes, potentially leading to cytotoxic effects in rapidly dividing cells.
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial and antifungal properties. For instance:
- Antibacterial Activity: Studies have shown that it exhibits significant activity against various bacteria, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 8 μg/mL for some derivatives .
- Antifungal Activity: The compound has been investigated for its potential in treating fungal infections, showcasing effectiveness against specific fungal strains.
Anticancer Potential
The compound is also being explored for its anticancer properties. A study synthesized several benzothiazole derivatives, including variations of this compound, which were tested for their ability to inhibit cancer cell proliferation. Key findings include:
- Cell Proliferation Inhibition: Certain derivatives significantly inhibited the growth of cancer cell lines such as A431 and A549.
- Mechanistic Insights: The compounds induced apoptosis and arrested the cell cycle in cancer cells, indicating potential as therapeutic agents against tumors .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of benzothiazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management .
Case Studies
Several case studies have documented the biological effects of this compound:
- Cancer Risk Assessment: A cohort study involving workers exposed to benzothiazoles found an increased incidence of bladder cancer linked to exposure levels . This highlights the need for careful evaluation of its safety profile despite its therapeutic potential.
- Antidiabetic Activity: Research into novel derivatives has shown that certain compounds can inhibit α-amylase activity significantly, suggesting potential applications in diabetes management .
Comparative Analysis with Similar Compounds
Comparative studies among benzothiazole derivatives reveal that this compound possesses unique properties due to its ethyl and methyl substitutions. This structural diversity influences solubility, stability, and overall biological potency compared to related compounds like 2-Methylbenzothiazole and 5-Methylbenzothiazole.
| Compound | Key Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Antibacterial | 8 |
| 2-Methylbenzothiazole | Moderate antibacterial | Varies |
| 5-Methylbenzothiazole | Antifungal | Varies |
属性
分子式 |
C10H11NS |
|---|---|
分子量 |
177.27 g/mol |
IUPAC 名称 |
2-ethyl-5-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-3-10-11-8-6-7(2)4-5-9(8)12-10/h4-6H,3H2,1-2H3 |
InChI 键 |
OQQOKAMXIGXUBC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(S1)C=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















